3-Chloro-2,4-difluorobenzyl bromide

Physicochemical Property Lipophilicity Drug Design

3-Chloro-2,4-difluorobenzyl bromide (CAS 886501-15-1) is a polyhalogenated benzyl bromide building block with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol. It belongs to the class of benzylic halides used in nucleophilic substitution and cross-coupling reactions for constructing complex molecules in medicinal and agricultural chemistry.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
CAS No. 886501-15-1
Cat. No. B1599108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-difluorobenzyl bromide
CAS886501-15-1
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CBr)F)Cl)F
InChIInChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2
InChIKeyFCYPGMBZSOLBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-difluorobenzyl bromide (CAS 886501-15-1) – Baseline Chemistry and Procurement Profile


3-Chloro-2,4-difluorobenzyl bromide (CAS 886501-15-1) is a polyhalogenated benzyl bromide building block with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol . It belongs to the class of benzylic halides used in nucleophilic substitution and cross-coupling reactions for constructing complex molecules in medicinal and agricultural chemistry. The compound is typically supplied as a liquid with purities ranging from 95% to 98% depending on the vendor . The presence of three distinct halogen substituents (one bromine at the benzylic position, one chlorine at position 3, and two fluorines at positions 2 and 4) creates a unique electronic and steric environment on the aromatic ring. This specific substitution pattern is not interchangeable with other regioisomers such as 2-chloro-4,6-difluorobenzyl bromide (CAS 1805526-63-9) or 4-chloro-2,5-difluorobenzyl bromide (CAS 945262-21-5), as these differ in both the number and position of halogens, leading to divergent reactivity and physicochemical properties .

Why Generic Substitution Fails for 3-Chloro-2,4-difluorobenzyl bromide (886501-15-1)


The interchangeability of benzyl bromide analogs is fundamentally limited by the sensitivity of downstream applications to the precise electronic, steric, and physicochemical properties imparted by the aromatic substituent pattern. While regioisomers such as 2-chloro-4,6-difluorobenzyl bromide (CAS 1805526-63-9) and 4-chloro-2,5-difluorobenzyl bromide (CAS 945262-21-5) share the identical molecular formula and molecular weight , the different positioning of halogen atoms alters the electron density distribution on the ring, which in turn affects the rate of nucleophilic substitution at the benzylic carbon [1]. The Hammett substituent constants differ depending on whether chlorine and fluorine occupy meta or para positions relative to the benzylic electrophile, which translates into measurable differences in SN2 reaction kinetics. Furthermore, the lipophilicity (LogP) of 3-chloro-2,4-difluorobenzyl bromide is predicted to be approximately 3.5 [2], which is significantly higher than the non-chlorinated analog 2,4-difluorobenzyl bromide (LogP ≈ 2.9) . This difference in partition coefficient directly impacts the ability to purify intermediates by extraction and chromatography, and more importantly, it influences the pharmacokinetic properties of final drug candidates. Therefore, substituting one benzyl bromide for another without validating the downstream consequences can lead to reduced potency, altered selectivity, or synthetic incompatibility.

Quantitative Differentiation Evidence for 3-Chloro-2,4-difluorobenzyl bromide


Lipophilicity (LogP) Advantage Over Non-Chlorinated Analog

3-Chloro-2,4-difluorobenzyl bromide exhibits a computed LogP of approximately 3.5, which is a crucial parameter for drug design and synthetic intermediate handling [1]. This value is notably higher than the LogP of the core comparator 2,4-difluorobenzyl bromide (LogP = 2.9), which lacks the chlorine substituent at the 3-position .

Physicochemical Property Lipophilicity Drug Design

Enhanced Electrophilicity via Hammett Substituent Effects

The aromatic ring substitution pattern directly influences the electrophilicity of the benzylic bromide through inductive and resonance effects. The 3-chloro group (σ_meta ≈ 0.37) exerts an electron-withdrawing inductive effect that is not present in 2,4-difluorobenzyl bromide. Combined with the fluorine atoms (σ_para ≈ 0.06), the overall electron deficiency of the ring is higher, which is known to accelerate SN2 reactions at the benzylic carbon. Kinetic studies on substituted benzyl bromides demonstrate that electron-withdrawing substituents correlate with increased second-order rate constants in nucleophilic substitution reactions [1].

Reactivity Nucleophilic Substitution Linear Free Energy Relationship

Validated Biological Activity as an LTC4 Synthase Inhibitor Fragment

A derivative incorporating the 3-chloro-2,4-difluorobenzyl fragment has demonstrated potent inhibitory activity against human Leukotriene C4 synthase (LTC4S), a key enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes. The compound 2-(5-((3-chloro-2,4-difluorobenzyl)(cyclopropylmethyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid exhibited an IC₅₀ of 152 nM in an LTC4 synthase enzymatic assay [1]. This level of activity validates the fragment's utility in medicinal chemistry programs targeting inflammatory diseases.

Enzymatic Assay LTC4 Synthase Anti-inflammatory

Isomeric Purity as a Determinant of Synthetic Reproducibility

The compound is commercially available at purities of up to 98% . While regioisomers such as 2-chloro-4,6-difluorobenzyl bromide (CAS 1805526-63-9) and 4-chloro-2,5-difluorobenzyl bromide (CAS 945262-21-5) share the molecular formula C₇H₄BrClF₂, their chemical identities are distinct and they can compete in downstream reactions if present as impurities. The 3-chloro-2,4-difluoro substitution pattern must be confirmed by ¹H/¹⁹F NMR to avoid isomeric contamination, as the physical properties (boiling point, density) of these isomers can be very similar, making chromatographic separation challenging.

Quality Control Purity Reproducibility

Chemoselectivity in Orthogonal Functionalizations

The presence of both a chlorine and two fluorine atoms on the aromatic ring, in addition to the benzylic bromide, provides opportunities for sequential, chemoselective functionalization via palladium-catalyzed cross-coupling chemistry. The benzylic bromide can undergo rapid SN2 displacement without affecting the aryl halides, which can subsequently participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. In contrast, 2,4-difluorobenzyl bromide (CAS 23915-07-3) lacks the aryl chloride handle, offering only fluorinated aromatic positions, which are significantly less reactive in oxidative addition to palladium(0) catalysts [1].

Chemoselectivity Cross-Coupling Building Block Utility

Optimal Application Scenarios for 3-Chloro-2,4-difluorobenzyl bromide (886501-15-1)


Medicinal Chemistry: LTC4 Synthase Inhibitor Lead Optimization

Research groups pursuing novel anti-inflammatory therapies targeting the 5-lipoxygenase pathway should prioritize 3-chloro-2,4-difluorobenzyl bromide for the synthesis of LTC4 synthase inhibitors. The 3-chloro-2,4-difluorobenzyl fragment, when incorporated via N-alkylation, has been shown to contribute to an IC₅₀ of 152 nM against human LTC4 synthase [1]. Using alternative benzyl bromides (e.g., 2,4-difluorobenzyl bromide or 4-chloro-2,5-difluorobenzyl bromide) would result in different conformational and electronic profiles that are unlikely to recapitulate this activity, as evidenced by the structure-activity relationships disclosed in US Patent US9657001.

Process Chemistry: Orthogonal Functionalization for Convergent Syntheses

For process chemists designing scalable routes to polyfunctionalized arenes, this compound offers a superior building block strategy. The orthogonality of the benzylic bromide (SN2), aryl chloride (Suzuki coupling), and aryl fluorides (nucleophilic aromatic substitution or late-stage metalation) enables a planned sequence of bond-forming events [1]. This contrasts with 2,4-difluorobenzyl bromide, which lacks the aryl chloride handle and therefore requires additional, less efficient steps to introduce the corresponding functional group. The higher predicted LogP (3.5 vs. 2.9) also simplifies extractive workups, reducing solvent usage and associated costs in an industrial setting .

Agrochemical Discovery: Fluorinated Pyrethroid Intermediate

In the development of novel insecticides and acaricides, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability and lipophilicity. The 3-chloro-2,4-difluorobenzyl fragment, when attached to an appropriate alcohol or acid core, would be expected to increase cuticular penetration and target-site binding. The higher LogP compared to non-chlorinated analogs [1] is particularly beneficial for agrochemical applications where uptake through the insect cuticle is rate-limiting. The compound's classification as a lachrymator and corrosive (UN3265, Hazard Class 8) mandates appropriate handling but is standard for this compound class.

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